N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting from commercially available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring. Common reagents include chlorine gas or N-chlorosuccinimide (NCS) for chlorination, and fluorine gas or N-fluorobenzenesulfonimide (NFSI) for fluorination.
Attachment of Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(1,2,4-triazol-5-ylthio)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(1,2,4-triazol-4-ylthio)acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the presence of the triazolopyridazine core, which imparts distinct chemical and biological properties. This core structure may enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5OS/c14-9-5-8(1-2-10(9)15)17-12(21)6-22-13-4-3-11-18-16-7-20(11)19-13/h1-5,7H,6H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWGPBKZMHDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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